molecular formula C18H15IN4O4 B10953569 4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10953569
M. Wt: 478.2 g/mol
InChI Key: XJRPNCCTOHHJRB-AWQFTUOYSA-N
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Description

4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of furan, hydrazone, phenyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The reaction between 2-methyl-3-furyl carbonyl chloride and hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with Phenyl Derivative: The hydrazone intermediate is then coupled with a phenyl derivative under basic conditions to form the desired hydrazone compound.

    Introduction of the Pyrazole Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole moieties.

    Reduction: Reduction reactions can occur at the carbonyl and hydrazone groups.

    Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used in the development of probes for studying biological processes.

Medicine

    Drug Development:

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
  • 4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of 4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE lies in the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C18H15IN4O4

Molecular Weight

478.2 g/mol

IUPAC Name

[4-[(E)-[(2-methylfuran-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-iodo-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C18H15IN4O4/c1-11-14(7-8-26-11)17(24)22-20-9-12-3-5-13(6-4-12)27-18(25)16-15(19)10-21-23(16)2/h3-10H,1-2H3,(H,22,24)/b20-9+

InChI Key

XJRPNCCTOHHJRB-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=NN3C)I

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=NN3C)I

Origin of Product

United States

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